
3-Bromo-4-(tert-butoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(tert-butoxy)benzoic acid is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(tert-butoxy)benzoic acid typically involves the bromination of 4-(tert-butoxy)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(tert-butoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the tert-butoxy group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Hydrogenated compounds with the bromine atom replaced by a hydrogen atom.
Scientific Research Applications
3-Bromo-4-(tert-butoxy)benzoic acid has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(tert-butoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The bromine atom and tert-butoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
3-Bromo-4-methoxybenzoic acid: Similar structure with a methoxy group instead of a tert-butoxy group.
4-Bromo-3-(tert-butoxy)benzoic acid: Similar structure with the positions of the bromine and tert-butoxy groups swapped.
3-Bromo-4-(tert-butyl)benzoic acid: Similar structure with a tert-butyl group instead of a tert-butoxy group.
Uniqueness: 3-Bromo-4-(tert-butoxy)benzoic acid is unique due to the presence of both a bromine atom and a tert-butoxy group at specific positions on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
1131594-11-0 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
3-bromo-4-[(2-methylpropan-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)15-9-5-4-7(10(13)14)6-8(9)12/h4-6H,1-3H3,(H,13,14) |
InChI Key |
IPLHEMIEQJJHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




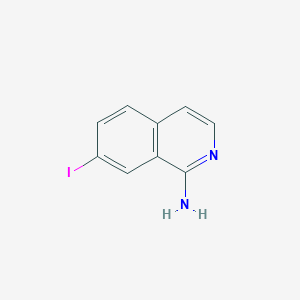

![tert-Butyl 2-cyclopropyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6(4H)-carboxylate](/img/structure/B11847652.png)


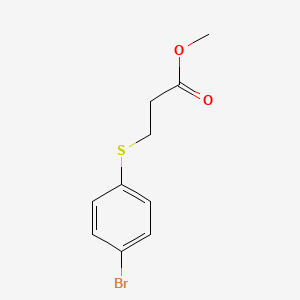
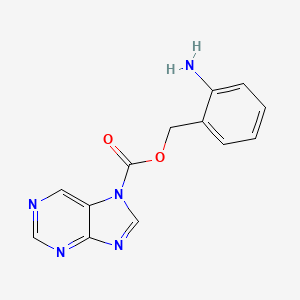

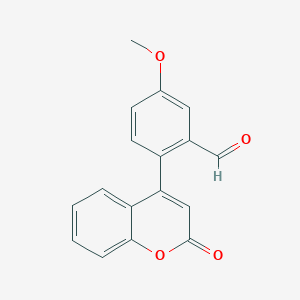

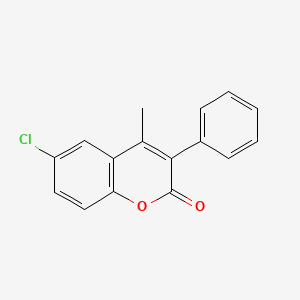
![4-Methyl-3-{[tri(propan-2-yl)silyl]oxy}aniline](/img/structure/B11847692.png)
